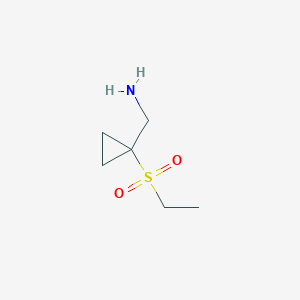

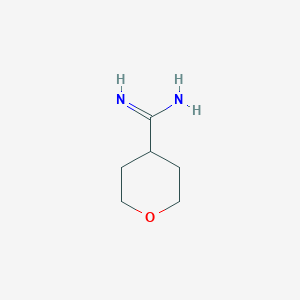

![molecular formula C18H15FN4O4 B2580994 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1904371-55-6](/img/structure/B2580994.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore . This class of compounds has been synthesized as inhibitors of D-amino acid oxidase (DAAO), with many found to be potent DAAO inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves rearrangement reactions, which are efficient strategies in organic synthesis . A fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) was prepared based on a novel Hofmann-type rearrangement . The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time .Molecular Structure Analysis

The molecular structure of similar compounds, such as the 5-fluoro triazole amino acid scaffold, has been studied using X-ray diffraction . The main observation was an important localization on one side of the negative potential surface .Chemical Reactions Analysis

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation unlike other structurally related DAAO inhibitors . This suggests that the compound may have unique chemical reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations . The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Compounds structurally similar to the specified chemical have been synthesized and tested for their cytotoxic activity against various cancer cell lines. For example, derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some derivatives displaying IC50 values below 10 nM. This indicates their potential as leads for developing novel anticancer agents (Deady et al., 2005).

Antimicrobial and Biological Activities

Another avenue of research involves the synthesis of hybrid molecules containing different pharmacophoric groups, which are tested for their antimicrobial, antilipase, and antiurease activities. For instance, molecules containing penicillanic acid or cephalosporanic acid moieties have been synthesized and demonstrated moderate to good antimicrobial activity against a variety of test microorganisms, including strains resistant to conventional antibiotics (Başoğlu et al., 2013).

Development of Diagnostic and Therapeutic Agents

Compounds with structural features similar to the specified chemical have been developed as diagnostic tools or therapeutic agents. For example, fluorine-18-labeled compounds derived from WAY 100635, a potent 5-HT1A antagonist, have been synthesized and evaluated for their potential in brain imaging studies to assess serotonin levels and 5-HT1A receptor distribution, offering insights into psychiatric and neurological disorders (Lang et al., 1999).

Novel Synthesis Approaches and Characterization

Research has also focused on innovative synthesis methods and the characterization of compounds with potential application in various fields, including materials science. For instance, novel synthesis approaches have been developed for dihydrobenzo[b][1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, yielding compounds with potential applications in organic electronics and as intermediates in pharmaceutical synthesis (Gabriele et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCALLRPUVBNZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

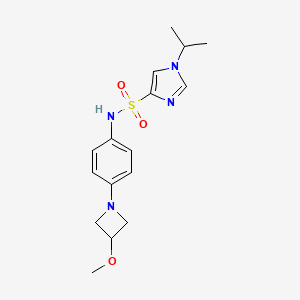

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine](/img/structure/B2580916.png)

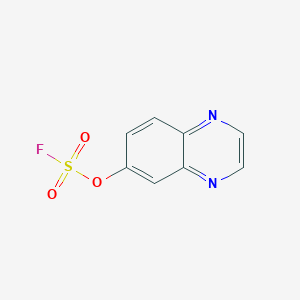

![methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2580917.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)

![3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride](/img/structure/B2580922.png)

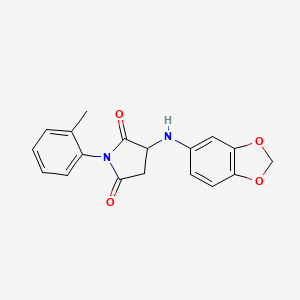

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2580925.png)

![2,4-Dimethyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2580927.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

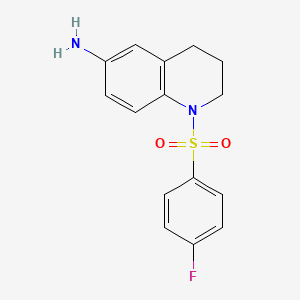

![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)